molecular formula C19H19N5O2 B2481803 6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097930-90-8

6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Cat. No. B2481803
CAS RN: 2097930-90-8
M. Wt: 349.394
InChI Key: OVCFPFJXPSBGJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine and pyrazine derivatives often involves multi-step reactions that yield complex structures with significant biological activity. For instance, a study described the preparation of novel pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation, highlighting the versatility of such scaffolds in drug design and discovery (Keating & Alam, 2021).

Scientific Research Applications

Amplification of Phleomycin Effects

One of the earliest noted applications involves the condensation of related compounds to produce derivatives that act as amplifiers of phleomycin against Escherichia coli. This discovery paved the way for exploring the compound's role in enhancing antibiotic efficacy, showcasing its potential in medical research and drug development (Brown & Cowden, 1982).

Development of Heterocyclic Compounds

Research has also focused on synthesizing novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are anticipated to exhibit hypertensive activity. Such endeavors highlight the compound's significance in creating new therapeutic agents that could potentially manage hypertension and related cardiovascular disorders (Kumar & Mashelker, 2007).

Exploration in Organic Synthesis

The compound's utility extends to organic synthesis, where it's involved in the production of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process generates a plethora of compounds with potential pharmaceutical applications, illustrating the chemical's versatility in facilitating complex organic reactions (Bacchi et al., 2005).

Anticancer and Anti-inflammatory Properties

Further research into pyrazolopyrimidines derivatives, structurally similar to the discussed compound, reveals anticancer and anti-inflammatory potentials. Such studies underscore the importance of this chemical framework in designing drugs that could simultaneously address cancer progression and inflammation, offering a dual therapeutic strategy (Rahmouni et al., 2016).

ATM Kinase Inhibition

Another critical application is the discovery of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This finding has significant implications for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents, demonstrating the compound's relevance in oncological research (Degorce et al., 2016).

properties

IUPAC Name

6-propan-2-yloxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13(2)26-17-4-3-15(11-23-17)19(25)24-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h3-11,13H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCFPFJXPSBGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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